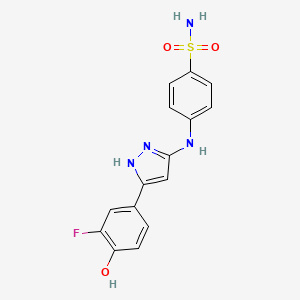![molecular formula C31H36FN9O3 B10755937 2-fluoro-6-({2-[(5-methoxy-1-{2-[4-(propan-2-yl)piperazin-1-yl]acetyl}-2,3-dihydro-1H-indol-6-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}amino)benzamide](/img/structure/B10755937.png)
2-fluoro-6-({2-[(5-methoxy-1-{2-[4-(propan-2-yl)piperazin-1-yl]acetyl}-2,3-dihydro-1H-indol-6-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}amino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GSK1751853A is a chemical compound developed by GlaxoSmithKline, a prominent pharmaceutical and biotechnology company
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GSK1751853A involves multiple steps, starting with the selection of appropriate starting materials and reagents. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the yield and purity of the final product. Specific details about the synthetic routes and reaction conditions for GSK1751853A are proprietary and not publicly disclosed.
Industrial Production Methods
Industrial production of GSK1751853A typically involves scaling up the laboratory synthesis to a larger scale. This process requires optimization of reaction conditions to ensure consistent quality and yield. Techniques such as crystallization, filtration, and purification are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
GSK1751853A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert GSK1751853A into reduced forms with different chemical properties.
Substitution: Substitution reactions involve replacing one functional group with another, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in the reactions of GSK1751853A include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of GSK1751853A depend on the specific reaction conditions and reagents used. These products can have different chemical and physical properties, making them useful for various applications.
Scientific Research Applications
GSK1751853A has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in chemical synthesis and as a reference standard in analytical chemistry.
Biology: GSK1751853A is employed in biological studies to investigate its effects on cellular processes and pathways.
Medicine: The compound has potential therapeutic applications and is being studied for its efficacy in treating various diseases.
Industry: GSK1751853A is used in the development of new materials and as a component in industrial processes.
Mechanism of Action
The mechanism of action of GSK1751853A involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
GSK1751853A can be compared with other similar compounds, such as GSK2186269A, GSK2220400A, and GSK1173862A These compounds share similar molecular targets and pathways but may differ in their chemical structure and biological activity
Properties
Molecular Formula |
C31H36FN9O3 |
|---|---|
Molecular Weight |
601.7 g/mol |
IUPAC Name |
2-fluoro-6-[[2-[[5-methoxy-1-[2-(4-propan-2-ylpiperazin-1-yl)acetyl]-2,3-dihydroindol-6-yl]amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]benzamide |
InChI |
InChI=1S/C31H36FN9O3/c1-18(2)40-13-11-39(12-14-40)17-26(42)41-10-8-19-15-25(44-3)23(16-24(19)41)36-31-37-29-20(7-9-34-29)30(38-31)35-22-6-4-5-21(32)27(22)28(33)43/h4-7,9,15-16,18H,8,10-14,17H2,1-3H3,(H2,33,43)(H3,34,35,36,37,38) |
InChI Key |
NYPPEWQPHYILTM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCN(CC1)CC(=O)N2CCC3=CC(=C(C=C32)NC4=NC5=C(C=CN5)C(=N4)NC6=C(C(=CC=C6)F)C(=O)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrazolo[1,5-b]pyridazine deriv. 97](/img/structure/B10755858.png)
![2-(2,3-Dimethylphenoxy)-4-[5-(4-fluorophenyl)-3-piperidin-4-ylimidazol-4-yl]pyrimidine;2,2,2-trifluoroacetic acid](/img/structure/B10755860.png)
![1-(3-methoxyphenyl)-N-[(3-methoxyphenyl)methylideneamino]pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B10755861.png)
![Pyrazolo[1,5-b]pyridazine deriv. 76](/img/structure/B10755864.png)
![4-[2-(4-chlorophenyl)pyrazolo[1,5-b]pyridazin-3-yl]-N-phenylpyrimidin-2-amine](/img/structure/B10755866.png)
![1-Naphthalenecarboxamide, N-[3-cyano-7-(cyclopropylcarbonyl)-4,5,6,7-tetrahydrothieno[2,3-b]pyridin-2-yl]-](/img/structure/B10755882.png)

![1-[4-[Methyl-[2-[4-(methylsulfonylmethyl)anilino]pyrimidin-4-yl]amino]phenyl]-3-(2-morpholin-4-ylethyl)urea;hydrochloride](/img/structure/B10755903.png)
![[(3R,5S)-5-[2-[4-(4-benzylanilino)thieno[3,2-d]pyrimidin-6-yl]ethynyl]pyrrolidin-3-yl] morpholine-4-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B10755905.png)

![(3S,5R)-5-{2-[4-({3-chloro-4-[(3-fluorophenyl)methoxy]phenyl}amino)thieno[3,2-d]pyrimidin-6-yl]ethynyl}pyrrolidin-3-yl N,N-dimethylcarbamate](/img/structure/B10755916.png)
![(E)-4-(2-(4-Fluorobenzylidene)hydrazinyl)-1-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B10755929.png)
![5-[5,6-bis(methyloxy)-1H-benzimidazol-1-yl]-3-[(2-phenylethyl)oxy]-2-thiophenecarboxamide](/img/structure/B10755930.png)
![(E)-7-(3-Methoxyphenyl)-4-(2-(pyridin-4-ylmethylene)hydrazinyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B10755935.png)
